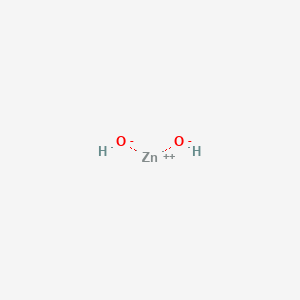

氢氧化锌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of zinc dihydroxide and its conversion to zinc oxide can occur through several processes, including thermal decomposition. One notable method involves the thermal decomposition of zinc hydroxide chloride monohydrate to crystalline ZnO, highlighting the significance of controlling atmospheric moisture during production to optimize efficiency (Moezzi, Cortie, & McDonagh, 2016).

Molecular Structure Analysis

Anhydrous zinc hydroxide sulfates serve as precursors for creating pigments and ZnO nanomaterials. Their crystal structure, determined through techniques like high-resolution laboratory X-ray powder diffraction, reveals the presence of brucite-type Zn(OH)2 layers, with zinc ions coordinated in a unique layered structure (Germann, Dinnebier, Liu, Dong, & Li, 2016).

Chemical Reactions and Properties

The transformation of zinc hydroxide sulfate to zinc oxide demonstrates discrete steps involving dehydration and decomposition, revealing insights into the thermal behavior of zinc compounds and their conversion into ZnO under specific conditions (Moezzi, Cortie, & McDonagh, 2013).

Physical Properties Analysis

The synthesis and characterization of zinc hydroxide dihydrate through hydrothermal conversion unveil its role as a precursor for ZnO nanostructures. This process, along with the detailed analysis of its crystal structure and decomposition, provides valuable data for applications requiring specific ZnO morphologies (Gordeeva, Hsu, Jenei, Carvalho, Simak, Andersson, & Häussermann, 2020).

Chemical Properties Analysis

Investigations into the reactivity of zinc hydroxide acetate dihydrate in different environments, such as ethanol, provide insights into the dehydration processes and the formation of zinc oxide and anhydrous zinc acetate. This highlights the influence of synthesis conditions on the chemical properties of zinc compounds (Moezzi, Cortie, Shimmon, & McDonagh, 2013).

科学研究应用

除氢硫化物: 氢氧化锌的衍生物氧化锌可有效去除重整进料、合成气和天然气等气体中的硫化氢。该过程涉及不同的反应方式,受晶粒尺寸、形态和掺杂等因素的影响 (Davidson、Lawrie 和 Sohail,1995).

化学反应催化: 氧化锌催化伯醇脱氢生成羧酸和氢气。该过程在氢气和乙酸生产中具有潜在应用 (Monda 和 Madsen,2018).

生物医学应用: 氧化锌纳米粒子具有生物相容性、低毒性和经济可行性,适用于抗癌、抗菌、抗糖尿病治疗和生物成像 (Jiang、Pi 和 Cai,2018)。它们还表现出有希望的抗癌和抗菌特性,具有作为药物载体的潜力,以减少毒性和脱靶效应 (Mishra 等人,2017).

甲醇合成催化: 由于其独特的表面化学性质,ZnO 纳米粒子被探索其在甲醇催化合成和水煤气变换反应中的潜力 (Strunk 等人,2009).

光电应用: 通过水介质中的脉冲激光烧蚀合成的氧化锌纳米粒子有望用于光电器件和发光二极管 (Singh 和 Gopal,2008).

环境影响和毒性: 虽然 ZnO 纳米粒子提供了许多好处,但对其环境影响以及对人体细胞的潜在细胞毒性和遗传毒性影响的担忧需要进一步研究 (Król 等人,2017).

肝功能障碍中的锌代谢: 锌代谢在肝功能中起着至关重要的作用,尤其是在醇脱氢酶和谷氨酸脱氢酶等酶的活性中 (Vallee 等人,1958).

合成和结构研究: 对氢氧化锌及其衍生物的合成和结构性质的研究正在进行中,研究探索了各种方法和所得氧化锌纳米结构的性质 (Moezzi、Cortie 和 McDonagh,2016).

安全和危害

未来方向

Research on zinc and its compounds, including zinc hydroxide, is ongoing. Future research directions include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . There is also interest in the potential role of zinc in the pathophysiology and treatment of affective disorders .

属性

IUPAC Name |

zinc;dihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Zn/h2*1H2;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZADUVQMDAIAO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZINC;dihydroxide | |

CAS RN |

20427-58-1 |

Source

|

| Record name | Zinc hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

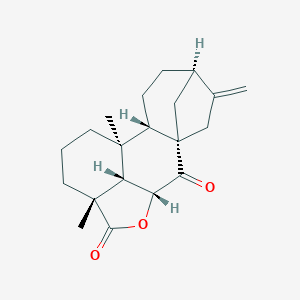

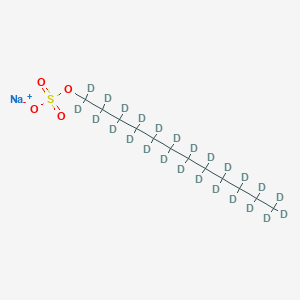

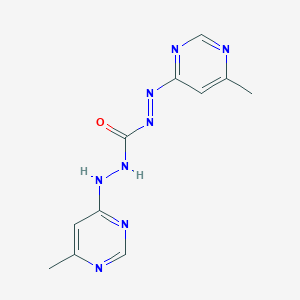

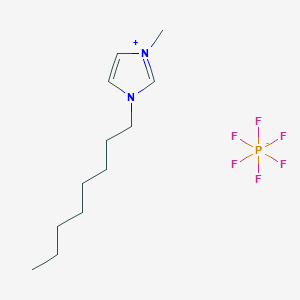

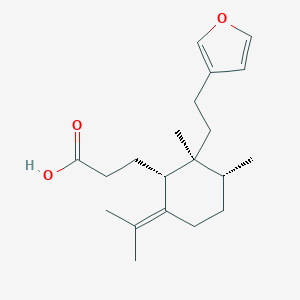

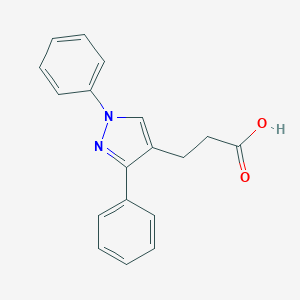

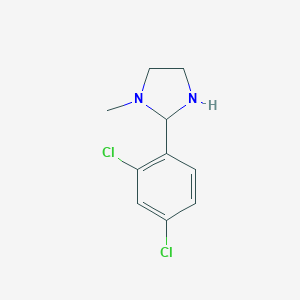

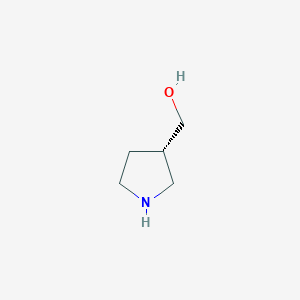

Feasible Synthetic Routes

Q & A

Q1: What is the role of zinc dihydroxide in the MOVPE growth of ZnO?

A1: Zinc dihydroxide is a key intermediate in the formation of ZnO during MOVPE. The process begins with diethylzinc (DEZn) reacting with oxygen atoms from nitrous oxide (N2O). This reaction forms diethoxy zinc (DEOZn; Zn(OC2H5)2). At high temperatures, DEOZn undergoes further reaction, eliminating ethylene (C2H4) and transforming into zinc dihydroxide []. This zinc dihydroxide then contributes to the formation of ZnO on the substrate.

Q2: Besides direct conversion to ZnO, are there other processes involving zinc dihydroxide during MOVPE?

A2: Yes, research indicates that oligomerization plays a significant role []. This means that alongside the main reaction pathway, reactants like zinc dihydroxide can also combine with themselves or other precursors to form dimers, trimers, and even larger oligomeric structures. These oligomers contribute to the overall deposition and growth of ZnO on the substrates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)

![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)